molecular formula C18H33N3O5 B15336505 4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone

4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone

Cat. No.: B15336505
M. Wt: 371.5 g/mol
InChI Key: NJTCSPWQKQGEHT-UHFFFAOYSA-N
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Description

4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone: is a complex organic compound featuring multiple Boc-protected amino groups. The presence of these protecting groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone typically involves multiple steps, starting with the protection of amino groups using Boc anhydride (Boc2O). The initial step involves the reaction of a suitable amine with Boc2O in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amine

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the amine groups to nitro groups or other oxidized forms.

  • Reduction: : Reduction of the pyrrolidinone ring or other functional groups.

  • Substitution: : Replacement of the Boc-protected amino groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

  • Reduction: : Typical reagents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized amines, reduced pyrrolidinone derivatives, and substituted analogs of the original compound.

Scientific Research Applications

4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Employed in the study of protein interactions and enzyme inhibition.

  • Medicine: : Potential use in the development of new pharmaceuticals, particularly those targeting diseases involving amino acid metabolism.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would be specific to the biological system .

Comparison with Similar Compounds

4-[[Boc[3-(Boc-amino)propyl]amino]methyl]-2-pyrrolidinone: is unique due to its dual Boc-protected amino groups and pyrrolidinone ring. Similar compounds include:

  • 4-(N-Boc-amino)piperidine: : Another Boc-protected amine, but with a piperidine ring instead of pyrrolidinone.

  • t-Boc-N-Amido-PEG3-amine: : A PEG-linked Boc-protected amine, differing in its solubility and reactivity properties.

These compounds share the common feature of Boc protection but differ in their core structures and applications.

Properties

Molecular Formula

C18H33N3O5

Molecular Weight

371.5 g/mol

IUPAC Name

tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-N-[(5-oxopyrrolidin-3-yl)methyl]carbamate

InChI

InChI=1S/C18H33N3O5/c1-17(2,3)25-15(23)19-8-7-9-21(16(24)26-18(4,5)6)12-13-10-14(22)20-11-13/h13H,7-12H2,1-6H3,(H,19,23)(H,20,22)

InChI Key

NJTCSPWQKQGEHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CC1CC(=O)NC1)C(=O)OC(C)(C)C

Origin of Product

United States

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